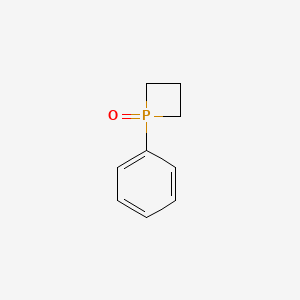

1-Phenylphosphetane 1-oxide

描述

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-1λ5-phosphetane 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11OP/c10-11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVFSGNVDITNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CP(=O)(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Pathway Development for 1 Phenylphosphetane 1 Oxide

Elaboration of the McBride Method for Phosphetane (B12648431) Oxide Synthesis

A cornerstone in the synthesis of phosphetane oxides is the McBride method, which provides a reliable route to these four-membered heterocycles. This methodology is centered around the generation of a reactive phosphorus-containing electrophile that subsequently engages with an olefin.

Electrophilic Addition to Olefins in Phosphetane Formation

The McBride reaction is initiated by the electrophilic addition of a phosphenium ion equivalent to an alkene. This process typically involves the reaction of an organodichlorophosphine with a Lewis acid, such as aluminum chloride, to generate a highly electrophilic species. This electrophile then attacks the carbon-carbon double bond of an olefin, leading to the formation of a carbocationic intermediate. Subsequent intramolecular cyclization and hydrolysis yield the desired phosphetane oxide. The reaction is versatile and can be adapted for a range of phosphetane targets by modifying the starting olefin.

The general mechanism can be summarized as follows:

Formation of the electrophilic phosphorus species.

Electrophilic attack on the olefin to form a β-halocarbocation.

Intramolecular cyclization to form the phosphetane ring.

Hydrolysis to yield the final phosphetane oxide.

One-Pot Variations Utilizing Aryl-PCl3-AlCl3 Reaction Products

To enhance the efficiency and practicality of the McBride synthesis, one-pot variations have been developed. These procedures often utilize the reaction products of an aryl precursor, phosphorus trichloride (B1173362) (PCl3), and aluminum chloride (AlCl3). In this approach, the reactive electrophilic phosphorus species is generated in situ and immediately trapped by the olefin present in the reaction mixture. This circumvents the need for isolation of the often sensitive phosphorus-containing intermediates, thereby streamlining the synthetic process. For instance, the reaction of benzene (B151609) with phosphorus trichloride and aluminum trichloride generates a complex that can directly react with an appropriate alkene in a single reaction vessel to afford the corresponding phosphetane oxide after workup.

Alternative and Emerging Synthetic Routes to Phosphetane Oxides

Approaches from Precursor Phosphines and Phosphine (B1218219) Oxides

Phosphetane oxides can be synthesized from pre-existing phosphine or phosphine oxide precursors through various chemical transformations. A common strategy involves the oxidation of a corresponding phosphetane. If a trivalent phosphetane is available, it can be readily oxidized to the pentavalent phosphetane oxide using a variety of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen.

Alternatively, functionalized acyclic phosphine oxides can be employed as precursors for cyclization reactions. For example, a suitably substituted phosphine oxide bearing a leaving group at a gamma-position relative to the phosphorus atom can undergo intramolecular cyclization upon treatment with a base to form the phosphetane ring.

| Precursor Type | Reagent | Product |

| Phosphetane | O₂ or H₂O₂ | Phosphetane Oxide |

| γ-Haloalkylphosphine Oxide | Base | Phosphetane Oxide |

Cyclopropane (B1198618) Ring-Expansion Strategies in Phosphetane Synthesis

Ring-expansion strategies involving three-membered rings offer a conceptually distinct approach to the synthesis of four-membered heterocycles like phosphetanes. While direct ring expansion of a cyclopropane to a phosphetane is not a commonly cited method, analogous transformations in related phosphorus chemistry suggest its feasibility. For instance, the protonation of P-stereogenic phosphiranes (three-membered phosphorus heterocycles) can lead to ring-opening and subsequent rearrangement to form five-membered phospholane (B1222863) rings. nih.gov A similar strategy, starting with a functionalized cyclopropane, could potentially be adapted for phosphetane synthesis. This would likely involve the opening of the cyclopropane ring by a phosphorus-containing nucleophile or electrophile, followed by ring closure to the four-membered phosphetane system.

[2+2] Cycloaddition Methodologies for Phosphetane Ring Construction

The [2+2] cycloaddition reaction represents a powerful tool in synthetic chemistry for the construction of four-membered rings. In the context of phosphetane synthesis, this methodology can be applied through the cycloaddition of a phosphorus-containing double bond species (a phosphaalkene) with an alkene. This reaction directly forms the four-membered phosphetane ring in a single step. nih.govresearchgate.netrsc.org

A notable example involves the [2+2] cycloaddition of ketone-derived phosphaalkenes. In this strategy, a diaryl ketone is converted to a P-trimethylsilyl-phosphaalkene. This intermediate then undergoes a [2+2] cycloaddition to form a 1,2-diphosphetane dimer. Subsequent removal of the P-trimethylsilyl groups leads to the collapse of the diphosphetane and the formation of the desired product. nih.govresearchgate.net This method has been demonstrated to be effective for the reductive coupling of diaryl ketones to form tetraaryl olefins, with the diphosphetane being a key intermediate. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Product |

| Phosphaalkene | Alkene | Phosphetane |

| Ketone-derived Phosphaalkene | Ketone-derived Phosphaalkene | 1,2-Diphosphetane |

Stereocontrolled Synthesis of Chiral Phosphetane Oxides

The construction of the phosphetane ring with control over the stereochemistry at the phosphorus center is a formidable task. The inherent ring strain and the pyramidal nature of the phosphorus atom necessitate carefully designed synthetic strategies to achieve high levels of stereoselectivity. Methodologies for the stereocontrolled synthesis of chiral phosphetane oxides can be broadly categorized into diastereoselective and enantioselective approaches.

Strategies for Diastereoselective Phosphetane Oxide Formation

Diastereoselective synthesis of phosphetane oxides often relies on the use of chiral auxiliaries or substrate-controlled reactions where existing stereocenters in the molecule direct the stereochemical outcome of the ring-forming step. One notable strategy involves the diastereoselective addition of a P-chiral nucleophile to a prochiral substrate.

A pertinent example, although on a related six-membered ring system, is the diastereoselective addition of diphenylphosphine (B32561) oxide to the α,β-double bond of 1,2-dihydrophosphinine oxides. This Michael-type addition proceeds with high diastereoselectivity, affording a single diastereomer of the resulting 3-substituted tetrahydrophosphinine oxide. The stereochemical outcome is dictated by the conformational preference of the dihydrophosphinine oxide ring, which directs the approach of the nucleophile.

While direct examples for the diastereoselective synthesis of 1-phenylphosphetane (B13323325) 1-oxide are not extensively documented in readily available literature, the principles from related systems can be extrapolated. For instance, the cyclization of a precursor containing a chiral auxiliary on the phosphorus atom or on the carbon backbone could be envisioned to proceed with high diastereoselectivity. The steric bulk and electronic properties of the auxiliary would play a crucial role in directing the stereochemistry of the newly formed phosphorus stereocenter.

Table 1: Diastereoselective Michael Addition for the Synthesis of a Related P-Chiral Heterocycle

| Reactant 1 | Reactant 2 | Product | Diastereomeric Ratio |

| (-)-1,2-Dihydrophosphinine oxide | Diphenylphosphine oxide | (+)-1-Phenyl-3-diphenylphosphinoyl-1,2,3,6-tetrahydrophosphinine oxide | >95:5 |

This table illustrates a principle of diastereoselective addition that could be conceptually applied to the synthesis of phosphetane oxides.

Enantioselective Approaches to P-Chiral Phosphetane Oxides

Enantioselective methods for the synthesis of P-chiral phosphine oxides, including phosphetane oxides, are of paramount importance for accessing enantiomerically pure materials for applications in asymmetric catalysis and medicinal chemistry. These approaches typically involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Several powerful strategies have been developed for the enantioselective synthesis of P-chiral phosphine oxides in general, which could be adapted for the synthesis of 1-phenylphosphetane 1-oxide. These include:

Kinetic Resolution: This technique involves the selective reaction of one enantiomer of a racemic mixture of a starting material, leaving the unreacted enantiomer in excess. For instance, the kinetic resolution of secondary phosphine oxides (SPOs) using a chiral catalyst in an allylation reaction has been shown to be highly effective. nih.gov This method provides access to both the enantioenriched tertiary phosphine oxide and the unreacted enantioenriched SPO.

Asymmetric Desymmetrization: The desymmetrization of prochiral phosphine oxides using a chiral catalyst offers an elegant route to P-chiral products.

Asymmetric Catalysis: The use of chiral transition metal catalysts to promote the enantioselective formation of P-C bonds is a rapidly developing area. For example, rhodium-catalyzed asymmetric C-P coupling of a secondary phosphine oxide with a diazo compound has been reported for the synthesis of P-chiral triarylphosphine oxides. researchgate.net

While specific examples of the enantioselective synthesis of this compound are not prevalent in the reviewed literature, the application of these established methodologies holds significant promise. For example, a prochiral precursor to the phosphetane ring could potentially be cyclized in the presence of a chiral catalyst to afford an enantioenriched product.

Table 2: Representative Enantioselective Syntheses of P-Chiral Phosphine Oxides

| Method | Substrate | Chiral Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) |

| Kinetic Resolution | Racemic Secondary Phosphine Oxide | Le-Phos | Enantioenriched Tertiary Phosphine Oxide & Secondary Phosphine Oxide | Up to 99% |

| Dynamic Kinetic Resolution | Racemic Alkoxyphosphonium Salt | (-)-Menthol | Enantioenriched Phosphine Oxide | Up to 94% |

| Rh-catalyzed C-P Coupling | Secondary Phosphine Oxide & Diazonaphthoquinone | Chiral Rh(I) complex | P-Chiral Triarylphosphine Oxide | Excellent |

This table showcases the potential of various enantioselective methods that could be investigated for the synthesis of chiral this compound.

Structural Elucidation and Conformational Analysis of 1 Phenylphosphetane 1 Oxide Systems

Crystallographic Investigations of Phosphetane (B12648431) Oxide Scaffolds

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystal. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a crystalline solid, it is possible to determine the precise positions of atoms, bond lengths, and bond angles. wikipedia.orglibretexts.orgyoutube.com This methodology has been pivotal in understanding the structural nuances of strained phosphorus heterocycles, including the 1-phenylphosphetane (B13323325) 1-oxide system.

Crystallographic studies on derivatives of 1-phenylphosphetane 1-oxide have provided definitive insights into the geometry of the four-membered ring. For instance, the crystal structures of 2,2,3,4,4-pentamethyl-1-phenylphosphetane 1-oxide and 2,2,3-trimethyl-1-phenylphosphetane 1-oxide have been elucidated, confirming the tetracoordinate nature of the phosphorus atom and providing a basis for detailed conformational analysis. rsc.org

Table 1: Crystallographic Data for a Substituted this compound Derivative This table presents representative crystallographic data for a methylated derivative of the parent compound, illustrating the typical parameters obtained from X-ray diffraction studies.

| Parameter | 2,2,3,4,4-pentamethyl-1-phenylphosphetane 1-oxide |

|---|---|

| Chemical Formula | C₁₄H₂₁PO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.582 |

| b (Å) | 12.680 |

| c (Å) | 10.299 |

The endocyclic C-P-C bond angle in phosphetane rings is a critical parameter that reflects the degree of ring strain. In an ideal, strain-free tetracoordinate phosphorus environment, bond angles would be expected to be near the tetrahedral angle of 109.5°. However, the geometric constraints of a four-membered ring force a significant deviation from this value.

Table 2: Selected Bond Angles in Substituted Phosphetane Oxides This table provides key endocyclic bond angle values derived from crystallographic data, highlighting the acute nature of the C-P-C angle within the four-membered ring.

| Compound | Endocyclic C-P-C Angle (°) |

|---|---|

| 2,2,3,4,4-pentamethyl-1-phenylphosphetane 1-oxide | ~85° |

Note: The values presented are approximate and representative of those found in published crystallographic reports for these systems.

Four-membered rings are generally not planar. To alleviate torsional strain associated with eclipsed hydrogen atoms on adjacent carbons, they adopt a puckered conformation. researchgate.net In the case of phosphetane oxides, the four-membered ring is invariably found to be in a puckered state. rsc.org The degree of puckering can be defined by the puckering angle, which is the dihedral angle between the C-P-C and C-C-C planes of the ring.

The puckering of the ring gives rise to two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. In this compound, both the phenyl group and the oxygen atom attached to the phosphorus must occupy one of these positions. Theoretical calculations on related systems, such as 1-oxo-1-chloro-phosphetane, have shown that there are two primary conformations: one with the oxygen in a pseudo-equatorial position and another, higher-energy conformation with the oxygen in a pseudo-axial position. researchgate.net The energy difference between these conformers dictates the conformational equilibrium. For substituted phosphetane oxides, the steric bulk of the substituents on the ring carbons also plays a crucial role in determining the most stable conformation, generally favoring arrangements that minimize steric interactions. researchgate.net

Spectroscopic Methodologies for Structural Characterization

While crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer invaluable information about the structure and dynamics of molecules in solution.

Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR spectroscopy an exceptionally sensitive and informative tool for characterizing organophosphorus compounds. oxinst.com The chemical shift (δ) in a ³¹P NMR spectrum is highly dependent on the oxidation state, coordination number, and electronic environment of the phosphorus atom. oxinst.commagritek.com

For this compound, the phosphorus atom is in a P(V) oxidation state, existing as a phosphine (B1218219) oxide. The ³¹P NMR spectrum of a phosphine oxide typically shows a single resonance at a chemical shift that is significantly downfield (more positive) compared to its corresponding P(III) phosphine precursor. uni-muenchen.de This deshielding is due to the electron-withdrawing effect of the oxygen atom. The chemical shift for phosphetane oxides generally falls within a well-defined region, making it a diagnostic tool for identifying this functional group. researchgate.net

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. youtube.comscielo.br For this compound, the NMR spectra can be divided into signals arising from the phenyl group and those from the phosphetane ring.

The phenyl group typically shows characteristic resonances in the aromatic region (δ 7-8 ppm in ¹H NMR; δ 125-135 ppm in ¹³C NMR). The puckered and asymmetric nature of the phosphetane ring has significant consequences for its NMR spectrum. The protons on the ring carbons are often diastereotopic, meaning they are chemically non-equivalent. This non-equivalence leads to more complex splitting patterns than would be expected for a planar, symmetrical ring. For example, the geminal protons on a CH₂ group within the ring can exhibit distinct chemical shifts and will couple to each other, as well as to neighboring protons, creating complex multiplets. mdpi.com

Furthermore, coupling between the phosphorus nucleus and the ring protons (²JPH, ³JPH) and carbons (¹JPC, ²JPC) provides crucial structural information. The magnitudes of these coupling constants are dependent on the dihedral angles between the coupled nuclei and can therefore be used to infer conformational details of the ring. mdpi.com

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For phosphine oxides, the most prominent and diagnostic feature in the IR spectrum is the P=O stretching vibration. researchgate.net

This vibration gives rise to a strong absorption band, typically in the range of 1100-1300 cm⁻¹. researchgate.netarxiv.org The exact frequency of the P=O stretch is sensitive to the electronic environment of the phosphorus atom. The presence of the strained four-membered ring and the phenyl substituent in this compound influences the position of this band. The identification of a strong absorption in this region is a reliable indicator of the phosphine oxide functional group. researchgate.net

Table 3: Summary of Typical Spectroscopic Data for this compound Systems

| Technique | Feature | Typical Range / Observation |

|---|---|---|

| ³¹P NMR | Chemical Shift (δ) | +30 to +50 ppm |

| ¹H NMR | Phenyl Protons | δ 7.0 - 8.0 ppm |

| Ring Protons | Complex multiplets due to puckering and diastereotopicity | |

| ¹³C NMR | Phenyl Carbons | δ 125 - 135 ppm |

| Ring Carbons | Signals coupled to ³¹P |

| IR | P=O Stretch (νP=O) | 1100 - 1300 cm⁻¹ (strong intensity) |

Theoretical Descriptors of Molecular Structure and Bonding

The unique structural and electronic properties of this compound are deeply rooted in the inherent characteristics of its four-membered phosphorus-containing ring. Theoretical and computational chemistry provide powerful tools to dissect these properties, offering insights into the energetic penalties associated with the ring's conformation and the nature of its chemical bonds. This section delves into the strain energy that destabilizes the phosphetane oxide ring and the electronic structure that governs its reactivity, as elucidated by molecular orbital theory.

Strain Energy Analysis in Phosphetane Oxide Ring Systems

Four-membered rings, such as the phosphetane core of this compound, are characterized by significant ring strain. This strain arises from the deviation of bond angles from their ideal values (angle strain), the eclipsing of adjacent bonds (torsional strain), and non-bonded interactions across the ring. Computational methods, particularly density functional theory (DFT), are instrumental in quantifying the total strain energy of such systems.

The strain energy of a cyclic molecule can be estimated by comparing its heat of formation with that of a hypothetical strain-free analogue. For phosphetane oxides, this involves calculating the energies of appropriate isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction equation. These calculations provide a quantitative measure of the inherent instability of the ring system.

Table 1: Representative Calculated Strain Energies for Four-Membered Rings (Note: Data for this compound is not available; this table presents analogous data for context.)

| Compound | Computational Method | Calculated Strain Energy (kcal/mol) |

| Cyclobutane | G3(MP2) | 26.5 |

| Azetidine | G3(MP2) | 25.8 |

| Oxetane | G3(MP2) | 25.5 |

| Thietane | G3(MP2) | 19.8 |

Electronic Structure and Molecular Orbital Theory of Phosphetane Oxides

The electronic structure of this compound, particularly the nature of the phosphorus-oxygen (P=O) bond and the interactions between the phenyl group and the phosphetane ring, can be rationalized using molecular orbital (MO) theory. Ab initio and DFT calculations are pivotal in determining the energies and compositions of the molecular orbitals, which in turn dictate the molecule's reactivity and spectroscopic properties.

The bonding in phosphine oxides is often described as a combination of a dative covalent bond from the phosphorus lone pair to an oxygen atom and a degree of π-backbonding from oxygen p-orbitals to phosphorus d-orbitals. The presence of the electron-withdrawing phenyl group and the constraints of the four-membered ring significantly influence the electronic environment of the phosphorus atom and the characteristics of the P=O bond.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. In this compound, the HOMO is expected to have significant contribution from the phenyl ring's π-system and potentially the P-C bonds, while the LUMO is likely to be associated with the π* orbitals of the phenyl group and the σ* orbitals of the phosphetane ring. The energy gap between the HOMO and LUMO is a critical parameter that reflects the kinetic stability of the molecule.

Detailed computational studies would provide precise information on the energy levels and the atomic orbital contributions to each molecular orbital. This would reveal the extent of electronic delocalization between the phenyl ring and the phosphetane oxide moiety and offer insights into the molecule's potential as a ligand in coordination chemistry or its reactivity in various chemical transformations.

Table 2: Illustrative Frontier Molecular Orbital Analysis (Note: This is a hypothetical representation for this compound based on general principles of related compounds, as specific published data is unavailable.)

| Molecular Orbital | Calculated Energy (eV) | Major Atomic Orbital Contributions |

| LUMO+1 | -0.5 | P(d), C(p-phenyl), O(p) |

| LUMO | -1.2 | C(p-phenyl, π), P(σ) |

| HOMO | -6.8 | C(p-phenyl, π), P-C(σ) |

| HOMO-1 | -7.5 | O(p), P-O(σ) |

Reactivity Profiles and Mechanistic Investigations of 1 Phenylphosphetane 1 Oxide

Phosphorus-Heterocycle Ring Reactivity of 1-Phenylphosphetane (B13323325) 1-oxide

The reactivity of the 1-phenylphosphetane 1-oxide ring system is characterized by pathways that can either maintain the ring structure, lead to its opening, or result in its expansion. The four-membered ring is subject to significant ring strain, which serves as a driving force for many of its chemical transformations. Investigations into its reactivity have explored radical, non-radical, and rearrangement pathways.

Radical Ring-Opening Polymerization (RROP) Potential of Phosphetanes and Their Oxides

Radical ring-opening polymerization (RROP) is a method for incorporating heteroatoms into polymer backbones. For phosphorus heterocycles, this process offers a potential route to polyphosphines. The reactivity of phosphetanes and their derivatives, including this compound, has been evaluated through computational studies to determine their suitability as monomers for RROP.

The fundamental mechanism for the radical-induced ring-opening of phosphetanes is a homolytic substitution (SH2) at the phosphorus atom. researchgate.net In this process, a carbon-centered propagating radical attacks the phosphorus atom of the phosphetane (B12648431) ring. This attack leads to the cleavage of one of the two heterocyclic phosphorus-carbon (P-C) bonds, resulting in the opening of the ring and the formation of a new radical center on the carbon chain, which can then propagate the polymerization. researchgate.net

This pathway is generally favored for phosphetanes due to a combination of factors, including the release of ring strain in the transition state. The rate of this reaction is a balance between the strain in the transition structure and the strain released by the breaking of the P-C bond. researchgate.net High-level ab initio calculations have shown that the radical ring-opening of 1-phenylphosphetane is an extremely facile process, with a high propagation rate coefficient. researchgate.net

While parent phosphetanes like 1-phenylphosphetane show high reactivity towards RROP, their corresponding oxides exhibit markedly different behavior. researchgate.net Computational studies using G3(MP2)-RAD level of theory have been employed to determine the propensities of various phosphetane derivatives towards radical ring-opening.

These studies have conclusively shown that This compound is unreactive towards radical ring-opening . researchgate.net The presence of the oxygen atom on the phosphorus center significantly alters the electronic properties and stability of the ring, rendering it resistant to homolytic substitution by a propagating radical. This lack of reactivity contrasts sharply with its non-oxidized counterpart, 1-phenylphosphetane, which displays a very high propagation rate constant.

| Compound | Propagation Rate Constant (kp) at 298.15 K (L mol-1 s-1) | Reactivity Towards RROP |

| 1-Phenylphosphetane | ~4.6 x 105 | Very High |

| This compound | Not Applicable | Unreactive researchgate.net |

| 1-Methylphosphetane | 7.5 x 104 | Very High |

| 1-tert-Butylphosphetane | 1.7 x 103 | Moderate |

Non-Radical Ring-Opening Pathways

Due to the inherent ring strain, the phosphetane oxide ring can be opened through non-radical pathways, typically involving nucleophilic or acid-catalyzed mechanisms. These reactions are analogous to the well-studied ring-opening of other strained heterocycles like epoxides. libretexts.orglibretexts.orgbyjus.com In such reactions, a nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a P-C bond. The reactivity is enhanced by the electron-withdrawing nature of the phosphoryl group (P=O), which polarizes the P-C bonds and makes the ring carbons more electrophilic.

Under acidic conditions, protonation of the phosphoryl oxygen would further activate the ring toward nucleophilic attack. leah4sci.comyoutube.commasterorganicchemistry.com While specific studies detailing the hydrolysis or alcoholysis of this compound are not extensively documented, ring-opening of related phosphetanium salts has been observed. For instance, deprotonation of a phosphetanium salt can form a cyclic ylide, which upon treatment with aldehydes or ketones, undergoes a Wittig-type reaction that results in an open-chain phosphine (B1218219) oxide.

Reactivity at the Phosphorus(V) Center

The phosphorus(V) center in this compound is a primary site of reactivity, most notably demonstrated in its reduction to the corresponding phosphine and its conversion to hypervalent phosphorus species.

Phosphine Oxide Reduction Strategies

The deoxygenation of phosphine oxides to phosphines is a crucial transformation, particularly for the in-situ regeneration of phosphine catalysts in various organic reactions. researchgate.net The strained nature of the phosphetane ring in this compound makes this reduction more facile compared to acyclic or larger cyclic phosphine oxides.

Silanes are widely employed as mild and selective reducing agents for phosphine oxides. eurekaselect.com The most commonly used silane (B1218182) for this purpose is trichlorosilane (HSiCl₃), often in the presence of a tertiary amine. The mechanism of this reduction is believed to proceed through the initial activation of the phosphine oxide by the silane. The lone pair on the oxygen atom of the P=O group attacks the silicon atom of the silane, forming a phosphonium-silicate intermediate. This is followed by the transfer of a hydride from the silicon to the now electrophilic phosphorus atom, leading to the formation of a P-H bond and a Si-O bond. Subsequent steps involve the collapse of this intermediate to yield the phosphine and a siloxane byproduct. The stereochemistry at the phosphorus center is generally retained during this reduction, which is a key advantage for the recycling of chiral phosphine catalysts. eurekaselect.com More user-friendly silanes like phenylsilane (PhSiH₃) and polymethylhydrosiloxane (PMHS) have also been developed as alternatives to the corrosive trichlorosilane. eurekaselect.com

A proposed mechanism for the reduction of a phosphine oxide with trichlorosilane is depicted below:

Step 1: Activation of the Phosphine Oxide R₃P=O + HSiCl₃ → R₃P⁺-O-SiHCl₃⁻

Step 2: Intramolecular Hydride Transfer R₃P⁺-O-SiHCl₃⁻ → [R₃P(H)OSiCl₃]

Step 3: Collapse of the Intermediate [R₃P(H)OSiCl₃] → R₃P + HOSiCl₃

Step 4: Reaction of Silanol HOSiCl₃ can further react to form stable siloxanes.

Kinetic studies on the reduction of phosphine oxides by silanes have provided valuable insights into the reaction mechanism. The rate of reduction is influenced by several factors, including the electronic and steric properties of the substituents on both the phosphine oxide and the silane, as well as the reaction conditions. For cyclic phosphine oxides, ring strain plays a significant role in accelerating the rate of reduction. Phosphetane oxides, such as this compound, exhibit significantly higher reduction rates compared to their less strained five- and six-membered ring counterparts or acyclic analogues. researchgate.netacs.org This enhanced reactivity is attributed to the release of ring strain in the transition state of the reduction process.

Recent investigations have revealed a notable influence of the base on the rate of phosphine oxide reduction. acs.org The presence of a base can facilitate the reaction, likely by enhancing the nucleophilicity of the phosphine oxide oxygen or by activating the silane.

Table 1: Relative Rates of Silane-Mediated Reduction of Cyclic Phosphine Oxides

| Cyclic Phosphine Oxide | Ring Size | Relative Rate of Reduction |

| This compound | 4 | High |

| 1-Phenylphospholane 1-oxide | 5 | Moderate |

| 1-Phenylphosphinane 1-oxide | 6 | Low |

This table provides a qualitative comparison based on general principles of ring strain and reactivity.

Formation of Phosphoranes from Phosphetane Oxides

This compound can react with suitable reagents to form pentacoordinate phosphorus species known as phosphoranes. For instance, the reaction of phosphetane oxides with hexafluoroacetone is a known method for the synthesis of spirophosphoranes. This reaction proceeds through the nucleophilic attack of the phosphine oxide oxygen onto the carbonyl carbon of hexafluoroacetone, followed by ring closure to form a five-membered ring containing the phosphorus atom. The resulting spirophosphorane contains the original phosphetane ring and a newly formed oxaphosphetane ring.

Reactivity at Alpha-Carbons of the Phosphetane Ring

The protons on the carbon atoms adjacent (in the α-position) to the phosphorus atom in this compound are acidic and can be removed by a strong base to form a carbanion. This α-lithiation creates a nucleophilic center that can react with various electrophiles, allowing for the functionalization of the phosphetane ring at the α-position. Phosphine oxides are known to be more readily lithiated than the corresponding phosphine sulfides or phosphine-boranes. ku.dk

The reaction of the α-lithiated species with electrophiles such as alkyl halides or carbonyl compounds would lead to the formation of 2-substituted 1-phenylphosphetane 1-oxides. The stereochemical outcome of these reactions is of particular interest, as the introduction of a new substituent at the α-carbon can lead to the formation of diastereomers. The stereoselectivity of such reactions is often influenced by the nature of the base, the electrophile, and the reaction conditions. While the general principle of α-lithiation and subsequent reaction with electrophiles is well-established for phosphine oxides, specific studies detailing this reactivity for this compound are not extensively covered in the readily available literature. However, the known reactivity of other phosphine oxides suggests that this is a viable route for the synthesis of functionalized phosphetane derivatives. ku.dkresearchgate.net

Deprotonation and Anion Chemistry

The protons on the α-carbons of phosphine oxides are known to be acidic and can be removed by a strong base to form a carbanion. This reactivity is attributed to the electron-withdrawing nature of the phosphoryl group (P=O), which stabilizes the resulting negative charge on the adjacent carbon atom. In the case of this compound, deprotonation at one of the α-carbons (the CH₂ group of the phosphetane ring) would lead to the formation of a phosphetanyl anion.

The choice of base is crucial for successful deprotonation. Strong bases such as organolithium reagents (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium) are typically employed for the α-lithiation of phosphine oxides. The general reaction is depicted below:

Reaction Scheme for Deprotonation:

The stability and reactivity of the resulting α-lithiated species are of central interest. The geometry of the phosphetane ring and the nature of the substituents on the phosphorus atom and the α-carbon influence the stability and subsequent reactions of the anion. Research on related cyclic phosphine oxides suggests that the resulting carbanion can be a potent nucleophile, readily reacting with a variety of electrophiles.

Table 1: Common Bases and Electrophiles in α-Carbon Chemistry of Phosphine Oxides

| Reagent Type | Examples |

|---|---|

| Strong Bases | n-Butyllithium, sec-Butyllithium, Lithium diisopropylamide (LDA) |

| Electrophiles | Alkyl halides, Aldehydes, Ketones, Carbon dioxide, Silyl chlorides |

The anion of this compound, once formed, can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, reaction with an alkyl halide would lead to an α-alkylated product, while reaction with a ketone would yield a β-hydroxyphosphine oxide.

Stereoselective Functionalization via Alpha-Carbon Chemistry

A key aspect of the chemistry of chiral phosphine oxides is the potential for stereoselective reactions. This compound is a chiral molecule, with the phosphorus atom being a stereocenter. The deprotonation of an α-methylene group and subsequent reaction with an electrophile can lead to the formation of a new stereocenter at the α-carbon. The stereochemical outcome of such reactions is of significant interest for the synthesis of enantiomerically enriched phosphorus compounds.

The stereoselectivity of these reactions is often governed by the configuration of the existing stereocenter at the phosphorus atom. The incoming electrophile may approach the planar carbanion from the sterically less hindered face, leading to a preferred diastereomer. The degree of diastereoselectivity can be influenced by several factors, including:

The nature of the base and the counterion.

The solvent used.

The reaction temperature.

The steric and electronic properties of the electrophile.

For example, the alkylation of a P-chiral phosphine oxide can proceed with high diastereoselectivity, providing a route to optically active tertiary phosphine oxides. While specific studies on this compound are not extensively documented in this exact context, the principles established for other cyclic and acyclic P-chiral phosphine oxides are expected to apply.

Table 2: Factors Influencing Stereoselectivity in α-Functionalization of P-Chiral Phosphine Oxides

| Factor | Influence on Stereoselectivity |

|---|---|

| Base/Counterion | Can influence the aggregation state and reactivity of the anion. |

| Solvent | Affects the solvation of the anionic intermediate and the transition state. |

| Temperature | Lower temperatures generally lead to higher selectivity. |

| Electrophile | Steric bulk can significantly direct the approach to the carbanion. |

Advanced Computational and Theoretical Studies on 1 Phenylphosphetane 1 Oxide

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

High-level ab initio and DFT calculations have been instrumental in mapping the potential energy surfaces for reactions involving phosphetanes. These studies clarify the underlying electronic effects and structural changes that govern the reactivity of 1-phenylphosphetane (B13323325) 1-oxide.

Transition State Analysis in Phosphetane (B12648431) Reactivity

The analysis of transition states is fundamental to understanding reaction barriers and pathways. For phosphetane derivatives, computational modeling has been used to locate and characterize the transition state structures for various transformations.

A notable example is the DFT-modeled (3+1) cheletropic addition between a nitroarene substrate and a phosphetane catalyst, a key step in certain reductive C-N coupling reactions. acs.orgacs.org In this process, the phosphetane oxide is the (pre)catalyst, which is reduced in situ to the active P(III) species. DFT calculations at the M06-2X/6-311++G(d,p) level of theory identified the transition state for the initial, rate-determining deoxygenation event. acs.org Energy decomposition analysis of this transition state highlights the biphilic character of the phosphorus center, which simultaneously engages in nucleophilic and electrophilic interactions. acs.org Computational studies have explained that the strained C–P–C bond angles in phosphetanes are close to the geometry required in the transition state for key catalytic steps, such as intramolecular hydride delivery in silane-mediated reductions, thus lowering the activation energy barrier compared to less strained phosphine (B1218219) oxides. sci-hub.se

Elucidation of Reaction Pathways and Intermediates

Theoretical calculations provide a roadmap of the entire reaction, identifying short-lived intermediates that are often difficult or impossible to detect experimentally.

In the context of phosphetane-catalyzed reductive C-N coupling, DFT calculations have defined a detailed two-stage deoxygenation sequence. acs.org The first stage involves the formation of an unobserved pentacoordinate spiro-bicyclic dioxazaphosphetane intermediate following the initial cheletropic addition. This intermediate then decomposes through a retro-(2+2) cycloreversion to yield the phosphetane oxide and a nitroso-intermediate. acs.orgacs.org The regenerated phosphetane oxide is then reduced by a hydrosilane to restart the catalytic cycle. acs.org

For the radical ring-opening polymerization (rROP) of phosphetanes, ab initio calculations have shown that the preferred reaction pathway is a homolytic substitution (SH2) at the phosphorus atom. In this mechanism, a propagating carbon-centered radical attacks the phosphorus center, displacing one of the endocyclic P-C bonds and causing the ring to open. This process simultaneously regenerates a radical center at the end of the newly formed polymer chain, allowing for propagation.

Modeling of Kinetic and Thermodynamic Parameters

Computational chemistry allows for the quantitative prediction of kinetic and thermodynamic parameters that govern reaction rates and equilibria. These calculations are vital for optimizing reaction conditions and designing more efficient catalysts.

Calculation of Propagation Rate Constants in Polymerization

While extensive experimental and computational studies exist for determining the propagation rate constants (kp) in the polymerization of common monomers like acrylates and styrenes, specific theoretically calculated kp values for the polymerization of 1-phenylphosphetane 1-oxide are not prominently documented in the literature. However, the established theoretical frameworks, often combining DFT for activation energy calculations with transition state theory, provide the necessary tools for such determinations. For related phosphetane-driven reactions, DFT has been successfully used to calculate activation barriers, which are directly related to the reaction rate constants. acs.org These studies affirm the principle that the strained nature of the phosphetane ring leads to kinetically favorable pathways. acs.org

Energy Landscapes for Ring Transformations

The reactivity of this compound is largely dictated by the energy stored in its four-membered ring. This ring strain provides a significant thermodynamic driving force for ring-opening reactions.

Computational studies have estimated the ring strain energy of the parent phosphetane ring to be approximately 17.9 kcal mol-1. This value represents the potential energy released upon ring-opening, making such processes thermodynamically favorable. The energy landscape for reactions like radical ring-opening polymerization is described as a balance between the strain in the transition structure and the strain released from the partially broken P-C bond in the ring. The moderate strain of phosphetanes, compared to the higher strain of three-membered phosphiranes and lower strain of five-membered phospholanes, makes them particularly suitable for efficient ring-opening polymerization.

Table 1: Calculated Thermodynamic and Kinetic Parameters for Phosphetane Derivatives

| Parameter | Compound System | Value | Computational Method | Finding |

| Ring Strain Energy | Parent Phosphetane | 17.9 kcal mol-1 | HF-SCF / 6-31G* | Provides a significant thermodynamic driving force for ring-opening reactions. |

| Activation Free Energy (ΔG‡) | 2-Nitrobiphenyl + Hexamethylphosphetane | 21.8 kcal mol-1 | M06-2X/6-311++G(d,p) | Corresponds to the rate-determining (3+1) cheletropic addition in a catalytic cycle. acs.org |

Theoretical Predictions in Stereochemistry

A significant advantage of computational modeling is its ability to predict the three-dimensional arrangement of atoms in reaction products, or the stereochemistry. This is particularly important for polymerization reactions, where the tacticity of the resulting polymer chain determines its material properties.

High-level ab initio calculations have been used to study the radical ring-opening polymerization of chiral phosphetanes. A key theoretical prediction from these studies is that the ring-opening reaction is highly enantioselective at the phosphorus center. This stereochemical control during propagation is predicted to result in the formation of an isotactic polymer, where the stereocenters along the polymer backbone have the same configuration. This prediction offers a pathway to synthesize polymers with highly ordered microstructures and potentially unique properties, guided entirely by computational design.

Table 2: Summary of Theoretical Predictions for Phosphetane Reactivity

| Area of Study | Key Theoretical Prediction | Implication |

| Reaction Mechanism | The preferred pathway for rROP is a homolytic substitution (SH2) at the phosphorus atom. | Provides a clear mechanistic model for polymerization. |

| Catalysis | The rate-determining step in certain C-N couplings is a (3+1) cheletropic addition, forming a spiro-bicyclic intermediate. acs.org | Elucidates the catalytic cycle involving the P(III)/P(V)=O redox couple. acs.org |

| Stereochemistry | Radical ring-opening of chiral phosphetanes is enantioselective at the phosphorus center. | Leads to the formation of isotactic polymers with controlled microstructure. |

Enantioselectivity in Chiral Phosphetane Reactions

Computational studies have become an indispensable tool for understanding and predicting the enantioselectivity of reactions involving chiral phosphetane derivatives. These theoretical models allow for the detailed examination of transition states and reaction pathways, providing insights into the origins of stereocontrol. By calculating the energy differences between diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially.

For instance, in reactions where this compound acts as a chiral catalyst or is a substrate in a stereoselective transformation, density functional theory (DFT) calculations are frequently employed. These calculations can model the non-covalent interactions, such as steric hindrance and electronic effects, that dictate the facial selectivity of the reaction. The resulting data can be used to rationalize experimentally observed enantiomeric excesses (e.e.) or to predict the outcome of new reactions.

Prediction of Isomeric Product Ratios

Beyond enantioselectivity, computational chemistry plays a crucial role in predicting the ratios of various isomers that may be formed in reactions involving this compound. This includes not only enantiomers but also diastereomers and constitutional isomers. Through the calculation of the relative free energies of all possible products and the transition states leading to them, a theoretical prediction of the product distribution can be obtained.

These predictive models are particularly valuable in complex reaction networks where multiple competing pathways exist. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. High-level computations can provide quantitative predictions of isomeric ratios that are in good agreement with experimental results, thereby guiding synthetic efforts toward the desired isomer.

Catalytic Applications and Roles in Organic Transformations Research Context

Role of Phosphetane (B12648431) Oxides in P(III)/P(V) Redox Cycling Catalysis

The development of catalytic processes that minimize waste and improve atom economy is a central goal in modern organic synthesis. In this context, phosphorus redox cycling has emerged as a significant strategy for transformations that traditionally required stoichiometric amounts of phosphorus reagents. Many valuable synthetic reactions, such as the Wittig, Mitsunobu, and Staudinger reactions, are driven by the conversion of a P(III) phosphine (B1218219) to a P(V) phosphine oxide. The thermodynamic stability of the P=O bond is the driving force for these transformations, but it also results in the generation of stoichiometric phosphine oxide waste, which can complicate product purification.

To overcome this limitation, catalytic systems have been developed where the phosphine oxide byproduct is reduced in situ back to the active P(III) phosphine, thus enabling a catalytic cycle. This P(III)/P(V) redox cycling is typically accomplished using a terminal reductant, most commonly an organosilane. The success of this approach hinges on the facility of the phosphine oxide reduction. It has been discovered that strained, small-ring phosphacycles, such as 4-membered phosphetanes, are more effective precatalysts for P(III)/P(V)=O redox cycling compared to their acyclic or 5-membered phospholane (B1222863) counterparts. This enhanced reactivity is attributed to the ring strain in the phosphetane structure, which facilitates the reduction of the P(V) oxide back to the P(III) phosphine.

Catalytic Wittig Reaction Facilitated by Phosphetane Oxides

The Wittig reaction, a cornerstone for alkene synthesis, has been a prime target for the application of P(III)/P(V) redox cycling. Research has shown that substituted phosphetane oxides, including 1-phenylphosphetane (B13323325) 1-oxide derivatives, are highly efficient catalysts for the Wittig reaction. Their catalytic activity significantly surpasses that of previously reported phospholane-based systems.

A key advantage of using phosphetane oxides is the ability to conduct the reaction under mild conditions. Catalyst loadings can be reduced to as low as 1.0 mol%, and the reactions can often be performed at room temperature. nih.govhep-bejune.ch This is a substantial improvement over earlier methods that frequently required high catalyst loadings (≥10 mol%) and elevated temperatures (≥100 °C). nih.govhep-bejune.ch Furthermore, the use of these phosphetane oxide catalysts can eliminate the need for a Brønsted acid additive, which was previously required to achieve high yields under mild conditions. nih.govhep-bejune.ch In situ NMR experiments have confirmed that the phosphine oxide is the resting state of the catalyst during the reaction. nih.govhep-bejune.ch The catalytic cycle is completed by the reduction of the phosphetane oxide back to the corresponding phosphetane using a silane (B1218182) reductant.

The methodology demonstrates good functional group tolerance, and a variety of alkenes can be synthesized in high yields from aldehydes or ketones. nih.govhep-bejune.ch The reaction can be initiated with various alkyl halides, including chlorides, bromides, and iodides. nih.govhep-bejune.ch

| Catalyst Type | Typical Loading | Reaction Temperature | Additive Requirement | Reference |

| Phosphetane Oxide | As low as 1.0 mol% | Room Temperature | Not required | nih.govhep-bejune.ch |

| Phospholane Oxide | ≥10 mol% | ≥100 °C | Brønsted acid | nih.govhep-bejune.ch |

Extension to Other Phosphine-Mediated Reactions (e.g., Appel, Mitsunobu, Staudinger)

The success of the catalytic Wittig reaction using phosphine oxide precatalysts and in situ reduction has spurred the extension of this P(III)/P(V) redox cycling strategy to other classic phosphine-mediated transformations. mdpi.com These reactions, like the Wittig reaction, traditionally suffer from the production of stoichiometric phosphine oxide byproducts.

Appel Reaction: The conversion of alcohols to alkyl halides using a phosphine and a tetrahalomethane can be rendered catalytic. The phosphine oxide generated is reduced in situ, allowing the phosphine to re-enter the catalytic cycle.

Mitsunobu Reaction: This versatile reaction for dehydrative coupling of an alcohol and a pronucleophile, which typically uses stoichiometric triphenylphosphine (B44618) and an azodicarboxylate, can be performed with a catalytic amount of a phosphine oxide precatalyst. nih.gov

Staudinger Reaction/Ligation: The reaction of an azide (B81097) with a phosphine to form an aza-ylide, which is then hydrolyzed to an amine (Staudinger reduction) or trapped with an electrophile (Staudinger ligation), has also been successfully adapted to a catalytic process using this redox cycling approach. nih.gov

By employing a suitable phosphine oxide precatalyst and a terminal reductant, these indispensable synthetic tools can be transformed into more atom-economical and environmentally friendly processes. nih.govnih.gov

Development of Recyclable Phosphine Oxide Catalysts

A significant advancement in making phosphine-mediated reactions greener is the development of recyclable catalysts. This has been achieved by immobilizing the phosphine oxide moiety onto a solid support, thereby creating a heterogeneous catalyst that can be easily separated from the reaction mixture and reused.

One successful approach involves anchoring phosphine oxide derivatives onto multiwalled carbon nanotubes (MWCNTs). nih.gov This creates a robust heterogeneous organocatalyst where the high surface area of the nanotubes allows for a significant loading of the active phosphine oxide groups. nih.gov These supported catalysts have proven effective in Wittig, Mitsunobu, and Staudinger reactions. nih.gov The key advantage is the straightforward separation of the catalyst from the products by simple filtration, which simplifies purification and allows for the catalyst to be recovered and reused in subsequent reaction cycles. nih.gov

Another strategy employs soluble polymer supports, such as polyisobutylene (B167198) (PIB). nih.gov PIB-bound phosphines can be used as reagents, and the resulting PIB-phosphine oxides can be easily separated from polar product solutions by liquid-liquid extraction. nih.gov The recovered polymer-supported phosphine oxide can then be reduced back to the active phosphine and reused, demonstrating a recyclable and regenerable catalytic system. nih.gov

Phosphetane Derivatives as Ligands in Transition Metal Catalysis (Focus on the phosphine formed from the oxide)

The reduction of 1-phenylphosphetane 1-oxide not only regenerates the P(III) species for organocatalytic redox cycling but also yields the corresponding 1-phenylphosphetane, a P-stereogenic phosphine. Chiral phosphines are a cornerstone of asymmetric catalysis, serving as crucial ligands for transition metals to create catalysts that can induce high enantioselectivity in chemical reactions. The unique structural and electronic properties of phosphetanes make them attractive ligands for this purpose. Their rigid four-membered ring structure can impart specific steric constraints within the coordination sphere of a metal catalyst, influencing the stereochemical outcome of a reaction.

Asymmetric Hydrogenation and Other Chiral Transformations

Chiral phosphetane ligands have proven to be effective in asymmetric catalysis, particularly in rhodium- and ruthenium-catalyzed asymmetric hydrogenations. researchgate.net Transition metal complexes bearing these chiral ligands are capable of converting prochiral substrates, such as functionalized olefins and carbonyl compounds, into valuable chiral products with high enantioselectivity. researchgate.net

For example, a class of electron-rich C2-symmetric 2,4-disubstituted phosphetanes has been developed and shown to be highly effective in the asymmetric hydrogenation of various substrates. researchgate.net The performance of these ligands highlights the potential of the phosphetane scaffold in creating highly enantioselective catalysts.

Beyond hydrogenation, chiral phosphetane derivatives have been explored as ligands in other asymmetric transformations, including:

Palladium-catalyzed Asymmetric Allylic Alkylation (AAA): This powerful C-C bond-forming reaction benefits from chiral phosphine ligands that can control the stereochemistry of the newly formed chiral center. mdpi.comnih.gov

Asymmetric Hydrosilylation: The addition of a Si-H bond across a double bond can be rendered asymmetric using chiral catalysts, and phosphetanes have been investigated as ligands in this context.

The ability to synthesize optically active phosphetanes, often starting from their corresponding oxides, provides access to a valuable class of ligands for the development of novel asymmetric catalytic systems. semanticscholar.org

Structure-Activity Relationships in Catalytic Performance

The catalytic performance—both activity and enantioselectivity—of a metal complex with a phosphetane ligand is highly dependent on the ligand's specific structure. Understanding these structure-activity and structure-enantioselectivity relationships is crucial for rational ligand design and catalyst optimization.

Key structural features of phosphetane ligands that influence their catalytic behavior include:

Substituents on the Phosphetane Ring: The nature, size, and stereochemistry of substituents on the carbon atoms of the four-membered ring create a specific chiral environment. These groups directly influence the steric bulk and conformational rigidity of the ligand, which in turn dictates how a substrate can approach the metal center. For instance, in Rh-catalyzed asymmetric hydrogenation, the rigidity and steric profile of the ligand backbone are critical for achieving high enantiomeric excess (ee).

Chelate Ring Size (for bidentate ligands): When phosphetane moieties are incorporated into bidentate ligands, the length and nature of the linker between the phosphorus atoms determine the bite angle of the ligand. The bite angle is a critical parameter that affects both the activity and enantioselectivity of the catalyst in reactions like asymmetric hydrogenation. nih.gov

By systematically modifying these structural elements, researchers can fine-tune the ligand's properties to achieve optimal performance for a specific catalytic transformation.

Future Directions and Emerging Research Avenues in 1 Phenylphosphetane 1 Oxide Chemistry

Development of Green and Sustainable Synthetic Methodologies

The synthesis of organophosphorus compounds has traditionally relied on methods that are often resource-intensive and generate significant waste. The future of 1-phenylphosphetane (B13323325) 1-oxide synthesis lies in the adoption of green chemistry principles to mitigate environmental impact. researchgate.netnih.gov There is a pressing need for sustainable alternatives to classical synthetic approaches, which frequently involve toxic solvents and stoichiometric reagents with poor atom economy. nih.gov

Emerging research avenues focus on developing more efficient and environmentally friendly protocols. frontiersin.org Key strategies include:

Solvent-Free Reactions: Performing syntheses under solvent-free conditions minimizes the use of volatile organic compounds, reducing both environmental pollution and operational costs. nih.govresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve energy efficiency in the synthesis of P-heterocycles. benthamdirect.com

Alternative Energy Sources: Exploring photochemical and electrochemical methods offers pathways to activate white phosphorus or other precursors directly, bypassing the need for hazardous halogenated intermediates like phosphorus trichloride (B1173362). researchgate.net

Catalytic Routes: Shifting from stoichiometric reagents to catalytic systems for key bond-forming steps enhances atom economy and reduces waste streams.

| Green Synthetic Strategy | Principle | Potential Benefit for Phosphetane (B12648431) Synthesis |

|---|---|---|

| Solvent-Free Synthesis | Eliminates or reduces the use of hazardous solvents. | Reduced waste, lower cost, simplified purification. |

| Microwave-Assisted Reactions | Uses microwave energy for rapid and uniform heating. | Faster reaction rates, higher yields, improved energy efficiency. benthamdirect.com |

| Heterogeneous Catalysis | Employs catalysts in a different phase from the reactants. | Facilitates catalyst recovery and recycling, simplifying product isolation. nih.gov |

| Direct P4 Functionalization | Utilizes white phosphorus as a direct starting material. | Avoids chlorine-based chemistry, leading to a more sustainable phosphorus lifecycle. researchgate.net |

Exploration of Novel Reactivity Patterns and Mechanistic Discoveries

While phosphetane oxides are recognized for their efficacy as redox cycling catalysts in transformations like the Wittig reaction researchgate.netfigshare.comacs.orgacs.org, their full reactive potential remains largely untapped. The inherent ring strain of the phosphetane core suggests a wealth of unique reactivity waiting to be discovered.

Future research will likely focus on:

Cycloaddition Reactions: The P=O bond in 1-phenylphosphetane 1-oxide, or the P atom in its reduced phosphine (B1218219) form, could serve as a novel partner in cycloaddition reactions. Investigations into [2+2], [4+2] (phospha-Diels-Alder), and 1,3-dipolar cycloadditions could provide access to new, complex polycyclic and spirocyclic phosphorus heterocycles. rsc.orgacs.orgarkat-usa.orgresearchgate.net

Ring-Expansion and Ring-Opening Chemistry: The strained four-membered ring can be a synthetic precursor to larger, more complex P-heterocycles through controlled ring-expansion reactions. benthamdirect.com Conversely, selective ring-opening could yield valuable difunctional organophosphorus compounds.

Phosphorus-Centered Radical Chemistry: Exploring the generation and reactivity of phosphorus-centered radicals from this compound could unlock new bond-forming strategies.

Mechanistic Elucidation: Detailed mechanistic studies, combining kinetic analysis with in-situ spectroscopy, will be crucial for understanding the factors that govern the reactivity of phosphetane-based systems. acs.org For instance, in reactions where phosphine oxide is the catalyst's resting state, understanding the rate-determining step is key to improving efficiency. researchgate.netfigshare.com

Advanced Computational Design and Prediction of Phosphetane-Based Systems

The synergy between experimental and computational chemistry is set to accelerate the development of new phosphetane-based systems. Advanced computational tools are moving beyond simple analysis to become predictive engines for catalyst design.

Density Functional Theory (DFT): DFT calculations will continue to be invaluable for probing reaction mechanisms, calculating transition state energies, and understanding the electronic structure of phosphetane derivatives. acs.org This allows for a rational approach to modifying the phosphetane scaffold to achieve desired properties.

Machine Learning (ML) and AI: The application of machine learning is revolutionizing ligand design. rsc.org ML models can be trained on large datasets of known phosphines to predict key steric and electronic properties, such as cone angles and the Tolman Electronic Parameter (TEP), from a simple 2D structure. acs.orgchemrxiv.org This data-driven approach allows for the rapid in silico screening of thousands of potential phosphetane-based ligands, identifying top candidates for synthesis and testing. lasphub.comrsc.org Recently developed databases like the Metal–Phosphine Catalyst Database (MPCD) provide the foundational data for such predictive modeling, enabling a more quantitative era of catalyst design. lasphub.comrsc.org

| Computational Tool | Application in Phosphetane Chemistry | Projected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction pathways and transition states. | Rational design of catalysts with lower activation barriers. acs.org |

| Machine Learning (ML) Models | Prediction of steric/electronic properties (e.g., TEP). acs.orgchemrxiv.org | High-throughput screening of virtual ligand libraries. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating phosphetane structure with catalytic performance. | Identification of key structural motifs for high activity/selectivity. |

| Molecular Dynamics (MD) | Simulating catalyst behavior and conformational flexibility in solution. | Understanding dynamic processes and solvent effects in catalysis. |

Expansion of Catalytic Utility in Diverse Organic Synthesis Domains

The true potential of this compound lies in its role as a precursor to a new class of phosphine ligands for homogeneous catalysis. By reducing the phosphine oxide, one can access 1-phenylphosphetane, a chiral P-heterocycle whose unique structural and electronic properties could prove highly advantageous in a range of metal-catalyzed reactions. The rigid, four-membered ring imparts a distinct steric profile compared to more common phospholane (B1222863) (five-membered) or phosphinane (six-membered) ligands. nih.gov

Key areas for expansion include:

Asymmetric Cross-Coupling: Chiral phosphetane-based ligands are promising candidates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.govyoutube.com The development of bulky, electron-rich phosphetane ligands could enable challenging couplings involving unreactive aryl chlorides. tcichemicals.com

Asymmetric Hydrogenation and Hydroformylation: These industrially vital reactions heavily rely on chiral phosphine ligands to control enantioselectivity. researchgate.net Phosphetane-based ligands, analogous to highly successful phospholane systems, could offer new levels of selectivity and activity in the synthesis of chiral molecules. nih.govnih.gov

Phosphine Oxide-Based Catalysis: Beyond redox cycling, the phosphoryl oxygen of this compound can act as a Lewis base or a hydrogen-bond acceptor. This opens up applications in metal-free catalysis, such as activating C-O bonds in alcohols or other transformations where the P=O group plays a direct role in the catalytic cycle. researchgate.netbohrium.commdpi.com

| Reaction Domain | Potential Role of Phosphetane Derivative | Anticipated Advantage |

|---|---|---|

| Suzuki-Miyaura Coupling | Chiral ligand for Palladium | Enhanced selectivity for sterically hindered substrates. nih.gov |

| Buchwald-Hartwig Amination | Bulky, electron-rich ligand | Improved activity for coupling of aryl chlorides. tcichemicals.com |

| Asymmetric Hydrogenation | Chiral diphosphine ligand | High enantioselectivity due to rigid backbone. researchgate.net |

| Hydroformylation | Ligand for Rhodium or Cobalt | Control of regioselectivity (linear vs. branched aldehydes). wikipedia.orgadvanceseng.com |

| Mitsunobu/Appel Reactions | Redox-cycling pre-catalyst | Catalytic variant reducing phosphine oxide waste. mdpi.com |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-Phenylphosphetane 1-Oxide and its structural analogs?

- The synthesis of phospholane/phosphorinane oxides typically involves cyclization reactions using phosphorus precursors and aromatic substituents. For example, bicyclic phospholene oxides are synthesized via Diels–Alder reactions between thiochalcones and phosphininone oxides, leveraging stereoselective pathways . Earlier studies on analogous compounds (e.g., 1-ethylphosphorinane 1-oxide) utilized established protocols for ring closure and oxidation . Key steps include purification via recrystallization and validation by NMR and mass spectrometry.

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR): Proton NMR reveals unique shielding effects in phospholene oxides due to ring strain and electron delocalization. For instance, 1-methyl-3-phospholene 1-oxide exhibits anomalous splitting patterns in its NMR spectrum, requiring careful interpretation .

- UV/CD Spectroscopy: Circular dichroism (CD) and UV absorption spectra help identify chiral centers. Quantum chemical calculations (e.g., DFT/PBE0 with 6-311++G basis sets) correlate experimental CD data with absolute configurations .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Purity Testing: Use titration (e.g., acid-base for residual reactants) and chromatographic methods (HPLC, GC-MS). Standard phosphate solutions and reagent testing protocols, such as those outlined in USP guidelines, ensure accuracy .

- Stability Monitoring: Track peroxide formation risks (common in organophosphorus compounds) via iodometric titration or FTIR. Follow EH&S protocols for peroxide-forming chemicals, including deactivation requests and proper storage in inert atmospheres .

Advanced Research Questions

Q. What computational strategies are effective for determining the absolute configuration of this compound enantiomers?

- Density Functional Theory (DFT) at the PBE0/6-311++G level reliably predicts electronic transitions in CD spectra. Compare calculated CD curves with experimental data to assign configurations (e.g., or ) . For resolving enantiomers, chiral derivatizing agents like TADDOL derivatives enable diastereomeric crystallization, validated by X-ray diffraction .

Q. How can contradictions in NMR data for phospholene oxides be resolved?

- Anomalies in NMR signals (e.g., unexpected splitting or shifts) arise from anisotropic effects of the phosphorus atom and ring puckering. Combine experimental data with computational NMR simulations (e.g., GIAO-DFT) to model shielding effects. Cross-validate with NMR and X-ray crystallography .

Q. What reaction mechanisms explain the stereoselectivity of hetero-Diels–Alder reactions involving this compound?

- The phosphorus center’s electron-withdrawing nature polarizes the dienophile, favoring endo selectivity. Stereoselectivity in forming bicyclic P,S-heterocycles is driven by transition-state stabilization via π-stacking and secondary orbital interactions. Mechanistic studies using kinetic isotope effects (KIEs) and DFT transition-state modeling are recommended .

Q. How do electronic properties of this compound influence its reactivity in catalysis?

- The phosphoryl group () enhances electrophilicity at the phosphorus atom, facilitating nucleophilic substitutions. Frontier molecular orbital (FMO) analysis via DFT reveals HOMO-LUMO gaps critical for predicting reactivity in cross-coupling or phosphorylation reactions .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for phospholene oxides: How to troubleshoot?

- Variations often stem from differences in solvent polarity, temperature, or catalyst loading. Replicate protocols rigorously, and use design-of-experiment (DoE) approaches to optimize parameters. Compare intermediates via LC-MS to identify side products (e.g., ring-opened byproducts) .

Q. Conflicting assignments of absolute configuration between CD and X-ray Resolution strategies?

- Re-examine CD spectra for solvent or concentration artifacts. Ensure DFT calculations include solvent effects and vibrational corrections. Validate with independent methods, such as Mosher ester analysis or enantioselective chromatography .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。